REACTION_CXSMILES
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[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[C:10]([Cl:12])[CH:11]=1)[N:8]=[C:7](O)[N:6]=[CH:5]2.P(Cl)(Cl)([Cl:16])=O>>[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[C:10]([Cl:12])[CH:11]=1)[N:8]=[C:7]([Cl:16])[N:6]=[CH:5]2
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Name
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|
Quantity
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9 g
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Type
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reactant
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Smiles
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BrC=1C=C2C=NC(=NC2=C(C1)Cl)O
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Name
|
|
Quantity
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100 mL
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Type
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reactant
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Smiles
|
P(=O)(Cl)(Cl)Cl
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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Most of phosphorus oxychloride was removed under reduced pressure
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Type
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ADDITION
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Details
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the residue was added to a stirring ice water (500 mL)
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Type
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FILTRATION
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Details
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The resulting precipitate was collected via filtration
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Type
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TEMPERATURE
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Details
|
refluxed in THF
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Type
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FILTRATION
|
Details
|
The solid was filtered off
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Type
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CONCENTRATION
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Details
|
the filtrate was concentrated
|
Name
|
|
Type
|
product
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Smiles
|
BrC=1C=C2C=NC(=NC2=C(C1)Cl)Cl
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Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7 g | |
YIELD: PERCENTYIELD | 78% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |